2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine
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Overview
Description
2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine is a compound that features an imidazole ring substituted with a methyl group and a phenylethanamine moiety. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylimidazole with a suitable phenylethanamine derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies . Additionally, the compound can interact with biological receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler derivative with similar chemical properties but lacking the phenylethanamine moiety.
1-Phenylethanamine: Contains the phenylethanamine group but lacks the imidazole ring.
Uniqueness
2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine is unique due to the combination of the imidazole ring and phenylethanamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H15N3/c1-10-14-7-8-15(10)9-12(13)11-5-3-2-4-6-11/h2-8,12H,9,13H2,1H3 |
InChI Key |
GGLKIQQHALXVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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